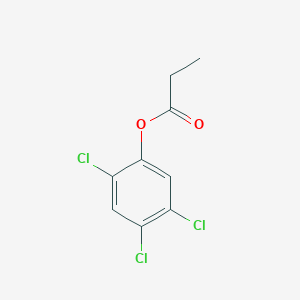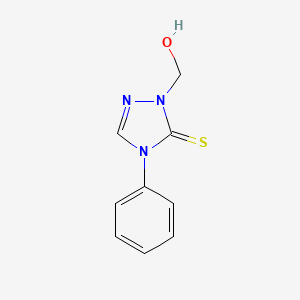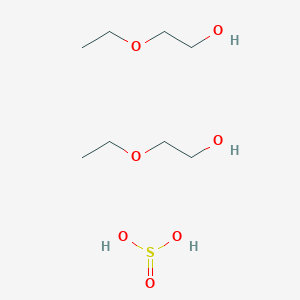
2-Ethoxyethanol;sulfurous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethanol, also known as ethylene glycol ethyl ether, is a clear, colorless liquid with a mild odor. It is widely used as a solvent in various industrial and commercial applications due to its ability to dissolve chemically diverse compounds. Sulfurous acid, on the other hand, is a weak and unstable acid formed by dissolving sulfur dioxide in water. The combination of 2-ethoxyethanol and sulfurous acid is of interest in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxyethanol is typically synthesized by the reaction of ethylene oxide with ethanol. This reaction is carried out under controlled conditions to ensure the desired product is obtained. The process involves the following steps:
- Ethylene oxide is reacted with ethanol in the presence of a catalyst.
- The reaction mixture is then distilled to separate 2-ethoxyethanol from other by-products .
Industrial Production Methods
Industrial production of 2-ethoxyethanol follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethoxyacetic acid.
Reduction: It can be reduced to form ethoxyethanol derivatives.
Substitution: It can undergo substitution reactions to form different ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Ethoxyacetic acid.
Reduction: Ethoxyethanol derivatives.
Substitution: Various ethers and esters.
Scientific Research Applications
2-Ethoxyethanol and sulfurous acid have numerous applications in scientific research:
Chemistry: Used as solvents in organic synthesis and as reagents in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Utilized in pharmaceutical formulations and drug delivery systems.
Industry: Applied in the production of coatings, paints, and cleaning agents
Mechanism of Action
The mechanism of action of 2-ethoxyethanol involves its ability to dissolve a wide range of compounds due to its polar nature. It interacts with molecular targets through hydrogen bonding and van der Waals forces. In biological systems, it can be metabolized by alcohol dehydrogenase to form ethoxyacetic acid, which can exert toxic effects .
Comparison with Similar Compounds
Similar Compounds
2-Propoxyethanol: Similar in structure but with a propyl group instead of an ethyl group.
2-Butoxyethanol: Contains a butyl group instead of an ethyl group.
Ethylene glycol: Lacks the ether group present in 2-ethoxyethanol.
Uniqueness
2-Ethoxyethanol is unique due to its balance of hydrophilic and lipophilic properties, making it an effective solvent for a wide range of substances. Its ability to dissolve both polar and non-polar compounds sets it apart from other similar compounds .
Properties
CAS No. |
1119-11-5 |
|---|---|
Molecular Formula |
C8H22O7S |
Molecular Weight |
262.32 g/mol |
IUPAC Name |
2-ethoxyethanol;sulfurous acid |
InChI |
InChI=1S/2C4H10O2.H2O3S/c2*1-2-6-4-3-5;1-4(2)3/h2*5H,2-4H2,1H3;(H2,1,2,3) |
InChI Key |
GKJDRLMQWCTBHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCO.CCOCCO.OS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



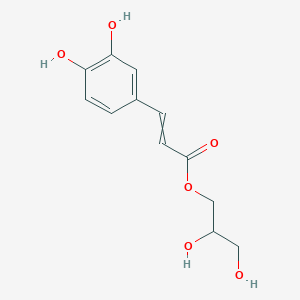
![1,1,1,2,2-Pentafluoro-2-[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]ethane](/img/structure/B14749029.png)

![2'-(Furan-2-carbonyl)-1'-(furan-2-yl)-1'-hydroxyspiro[1,3-dihydro-1-benzazepine-4,4'-cyclohexane]-2,5-dione](/img/structure/B14749031.png)



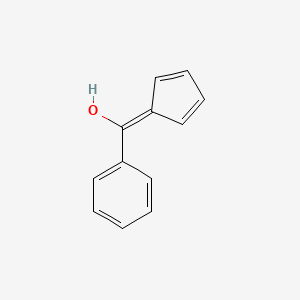
![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B14749063.png)
